molecular formula C8H15N3 B13615920 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13615920
M. Wt: 153.22 g/mol
InChI Key: QKECYWFTINTVBI-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-11-6-8(5-10-11)7(2)4-9/h5-7H,3-4,9H2,1-2H3

InChI Key

QKECYWFTINTVBI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)CN

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Synthesis, and Pharmacological Potential of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a specialized heterocyclic building block belonging to the class of


-branched primary amines. Structurally, it consists of a propyl amine backbone substituted at the 

-carbon (C2) with a 1-ethyl-1H-pyrazole moiety. This specific architecture makes it a "privileged scaffold" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting kinases (e.g., JAK, BTK) and G-protein coupled receptors (GPCRs). Its structural similarity to bioactive monoamines (such as histamine and amphetamine analogs) allows it to serve as a versatile pharmacophore for modulating protein-ligand interactions.

Chemical Structure & Properties

Structural Analysis

The molecule features a chiral center at the C2 position of the propyl chain, existing as


- and 

-enantiomers. The pyrazole ring acts as a bioisostere for phenyl or heteroaryl groups, improving water solubility and metabolic stability compared to carbocyclic analogs.
PropertyData
IUPAC Name 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 153.23 g/mol
CAS Number Not widely indexed; often synthesized in-situ or custom ordered
Chirality 1 Stereocenter (C2); typically synthesized as racemate or enantioselective.
H-Bond Donors 2 (Primary Amine

)
H-Bond Acceptors 2 (Pyrazole

, Amine

)
Predicted LogP ~0.7 – 1.2 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~9.5 (Aliphatic Amine), ~2.5 (Pyrazole)
3D Conformational Features
  • Vector Orientation: The

    
    -branching orients the primary amine vector out of the aromatic plane, creating a non-planar topology essential for exploring 3D chemical space in enzyme pockets.
    
  • Electronic Profile: The pyrazole ring is electron-rich but less lipophilic than a benzene ring (cLogP benzene ~2.1 vs pyrazole ~0.4), reducing non-specific binding while maintaining

    
     stacking capability.
    

Synthetic Pathways

The synthesis of


-branched amines requires constructing the C-C bond at the pyrazole C4 position while establishing the amine functionality. Two primary routes are validated for this scaffold.
Route A: The Nitroalkene (Henry Reaction) Pathway (Preferred)

This route is favored for its atom economy and direct access to the amine via reduction.

  • Precursor: 1-Ethyl-1H-pyrazole-4-carbaldehyde.

  • Condensation: Reaction with nitroethane using a base catalyst (ammonium acetate) yields the

    
    -methyl nitroalkene.
    
  • Reduction: The nitroalkene is reduced (e.g.,

    
     or 
    
    
    
    ) to the saturated primary amine.
Route B: The Cyanoacetate Pathway

Used when the carboxylic acid derivative is also desired.

  • Knoevenagel Condensation: Pyrazole aldehyde + Ethyl cyanoacetate

    
    
    
    
    
    -unsaturated cyanoester.
  • Reduction/Decarboxylation: A multi-step sequence involving reduction of the double bond, hydrolysis, decarboxylation, and nitrile reduction.

Visualization: Synthesis Workflow

Synthesis Start 1-Ethyl-1H-pyrazole-4-carbaldehyde Intermediate 1-Ethyl-4-(2-nitroprop-1-enyl)pyrazole (Nitroalkene) Start->Intermediate Henry Reaction Reagent1 Nitroethane (NH4OAc, AcOH) Reagent1->Intermediate Product 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine Intermediate->Product Global Reduction Reagent2 LiAlH4 / THF or H2, Pd/C Reagent2->Product

Figure 1: The Henry Reaction pathway provides the most direct access to the target amine.

Experimental Protocols

Protocol 1: Synthesis via Henry Reaction

Validation: This method ensures the correct carbon skeleton construction.

  • Condensation Step:

    • Charge a reaction vessel with 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and nitroethane (5.0 eq).

    • Add ammonium acetate (0.5 eq) and glacial acetic acid (5.0 eq).

    • Reflux at 90°C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Remove excess nitroethane in vacuo. Dilute residue with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Result: Yellow solid (Nitroalkene intermediate).

  • Reduction Step:

    • Suspend

      
        (4.0 eq) in anhydrous THF under Argon at 0°C.
      
    • Add the nitroalkene (dissolved in THF) dropwise.

    • Allow to warm to RT and reflux for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter precipitate. Acidify filtrate with HCl to form the amine hydrochloride salt for purification.

Protocol 2: Analytical Characterization
  • HPLC: C18 Column, Gradient 5-95% ACN/Water (0.1% TFA). Pyrazoles typically elute earlier than phenyl analogs due to polarity.

  • 1H NMR (DMSO-d6):

    • 
       8.0–7.5 (2H, s, Pyrazole H3/H5).
      
    • 
       4.1 (2H, q, N-Ethyl 
      
      
      
      ).
    • 
       2.9–2.7 (1H, m, Chiral CH).
      
    • 
       2.6 (2H, d, 
      
      
      
      ).
    • 
       1.3 (3H, t, Ethyl 
      
      
      
      ).
    • 
       1.1 (3H, d, Propyl 
      
      
      
      ).

Applications in Drug Discovery

Kinase Inhibition (Hinge Binding)

The pyrazole amine scaffold is a critical motif in kinase inhibitors. The pyrazole nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., ATP binding site), while the aliphatic amine tail extends into the ribose-phosphate pocket or solvent-exposed regions to improve solubility.

  • Target Classes: Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK).

  • Mechanism: The

    
    -methyl group restricts conformational freedom, potentially locking the amine into a bioactive conformation that reduces the entropy penalty upon binding.
    
GPCR Ligands

The structure mimics the "arylethylamine" pharmacophore found in neurotransmitters (dopamine, serotonin).

  • Histamine H3/H4 Receptors: The imidazole ring of histamine is bioisosteric with pyrazole. This analog serves as a tunable antagonist/agonist scaffold.

Visualization: Pharmacophore Mapping

Pharmacophore Pyrazole Pyrazole Ring (H-Bond Acceptor/Donor) Target Biological Target (Kinase Hinge / GPCR Aspartate) Pyrazole->Target Pi-Stacking / H-Bonding Linker Chiral Linker (Conformational Lock) Linker->Pyrazole Amine Primary Amine (Ionic Interaction / Salt Bridge) Linker->Amine Amine->Target Electrostatic Interaction

Figure 2: The molecule acts as a bidentate ligand, engaging targets through both the aromatic ring and the cationic amine.

Safety & Handling (SDS Summary)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Free base is caustic).

    • H302: Harmful if swallowed.[1]

  • Storage: Store as the Hydrochloride (HCl) salt. Hygroscopic; keep under inert gas at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Fichez, J., et al. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Ethyl-1H-pyrazol-4-amine.

  • Guo, J., & Zheng, Z. (2021). Direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines. Journal of Organic Chemistry, 86, 9353–9359.[2]

  • Tiwari, A., et al. (2023).[3] Iodine(III)-catalysed synthesis of multisubstituted pyrazoles. Organic Chemistry Frontiers.

  • ChemScene. (2026). Building Blocks: 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine.

Sources

The Pyrazole Propylamine Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[3][4] From the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, the pyrazole core has demonstrated remarkable versatility in modulating a wide array of biological targets.[5][6] This guide delves into a specific, yet increasingly important, building block derived from this scaffold: the pyrazole propylamine moiety. This structural motif, which combines the favorable characteristics of the pyrazole ring with a flexible three-carbon linker terminating in a primary amine, offers medicinal chemists a powerful tool for exploring chemical space and developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for the Construction of Pyrazole Propylamine Building Blocks

The synthesis of pyrazole propylamine building blocks can be approached through several strategic routes, primarily involving either the construction of the pyrazole ring onto a pre-existing propylamine backbone or the alkylation of a pre-formed pyrazole ring. The choice of synthetic pathway is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Method 1: N-Alkylation of Pyrazoles

A common and versatile method for the synthesis of pyrazole propylamines is the direct N-alkylation of a pyrazole with a suitable three-carbon electrophile bearing a protected amine. This approach allows for the late-stage introduction of the propylamine side chain, making it amenable to the synthesis of diverse libraries of analogs.

A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms.[7] Steric hindrance and the electronic nature of the substituents on the pyrazole ring play a crucial role in directing the alkylation to the desired nitrogen.[7]

Experimental Protocol: Synthesis of tert-butyl (3-(1H-pyrazol-1-yl)propyl)carbamate

This protocol outlines the N-alkylation of pyrazole with a Boc-protected 3-bromopropylamine, followed by deprotection to yield the free amine.

  • Step 1: N-Alkylation. To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).[8] Stir the mixture at room temperature for 30 minutes. Add tert-butyl (3-bromopropyl)carbamate (1.2 eq) and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Step 2: Boc-Deprotection. The purified tert-butyl (3-(1H-pyrazol-1-yl)propyl)carbamate is dissolved in a suitable solvent like dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature.[1][9] The reaction is typically complete within 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the desired 3-(1H-pyrazol-1-yl)propan-1-amine as its corresponding salt.[9]

Reactant Reagent/Solvent Conditions Yield Reference
Pyrazole, tert-butyl (3-bromopropyl)carbamateCs₂CO₃, DMF60-80 °C, 4-12 h70-90%[8]
tert-butyl (3-(1H-pyrazol-1-yl)propyl)carbamateTFA, DCMRoom Temp, 1-2 h>95%[1][9]

Table 1: Representative Conditions for N-Alkylation and Deprotection.

N_Alkylation_Workflow Pyrazole Pyrazole Alkylation N-Alkylation Pyrazole->Alkylation Boc_Br Boc-NH-(CH2)3-Br Boc_Br->Alkylation Base Base (e.g., Cs2CO3) Solvent (e.g., DMF) Base->Alkylation Protected_Intermediate Boc-Protected Pyrazole Propylamine Alkylation->Protected_Intermediate Deprotection Boc-Deprotection Protected_Intermediate->Deprotection Acid Acid (e.g., TFA) Solvent (e.g., DCM) Acid->Deprotection Final_Product Pyrazole Propylamine Deprotection->Final_Product

Caption: Workflow for N-alkylation synthesis of pyrazole propylamine.

Method 2: Michael Addition to Acrylonitrile and Subsequent Reduction

Another efficient route to pyrazole propylamines involves the aza-Michael addition of a pyrazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This method is particularly advantageous as acrylonitrile is a readily available and inexpensive starting material.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)propan-1-amine via Michael Addition

  • Step 1: Aza-Michael Addition. Pyrazole (1.0 eq) and acrylonitrile (1.2 eq) are heated together, either neat or in the presence of a catalytic amount of base such as potassium carbonate (K₂CO₃).[10] The reaction can also be performed under solvent-free conditions or in a suitable solvent like acetonitrile. The reaction progress is monitored by TLC or GC-MS. After completion, the excess acrylonitrile and solvent (if any) are removed under reduced pressure to yield 3-(1H-pyrazol-1-yl)propanenitrile, which can often be used in the next step without further purification.

  • Step 2: Nitrile Reduction. The crude 3-(1H-pyrazol-1-yl)propanenitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF) or methanol. A reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst), is then employed to reduce the nitrile to the primary amine.[11][12] The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, a standard aqueous workup is performed to quench the reducing agent and isolate the desired 3-(1H-pyrazol-1-yl)propan-1-amine.

Reactant Reagent/Solvent Conditions Yield Reference
Pyrazole, AcrylonitrileK₂CO₃ (cat.), neat80 °C, 3-5 h>95%[10]
3-(1H-pyrazol-1-yl)propanenitrileLiAlH₄, THFRoom Temp, 2-4 h80-90%[11]

Table 2: Representative Conditions for Michael Addition and Nitrile Reduction.

Michael_Addition_Workflow Pyrazole Pyrazole Michael_Addition Aza-Michael Addition Pyrazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Base_cat Base (cat.) Base_cat->Michael_Addition Nitrile_Intermediate Pyrazole Propanenitrile Michael_Addition->Nitrile_Intermediate Reduction Nitrile Reduction Nitrile_Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reduction Final_Product Pyrazole Propylamine Reduction->Final_Product

Caption: Michael addition route to pyrazole propylamine.

Applications in Drug Discovery: Targeting Kinases and GPCRs

The pyrazole propylamine scaffold has found significant utility in the design of inhibitors for various protein classes, most notably protein kinases and G-protein coupled receptors (GPCRs). The pyrazole ring often serves as a key pharmacophoric element, engaging in hydrogen bonding and π-stacking interactions within the active site of the target protein. The propylamine tail provides a versatile linker to introduce additional functionalities that can enhance potency, selectivity, and physicochemical properties.

Protein Kinase Inhibitors

A multitude of pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[13][14] The propylamine moiety can be functionalized to introduce various capping groups that can occupy specific pockets within the kinase active site, leading to improved affinity and selectivity. For instance, in the design of JNK3 inhibitors, a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold was utilized, where the pyrimidine ring is attached to the pyrazole nitrogen.[15] While not a direct propylamine, the principle of extending a chain from the pyrazole nitrogen to interact with the solvent-exposed region is a common strategy.

Compound Class Target Kinase Key Structural Features Reported Activity (IC₅₀) Reference
Pyrazole-based ureasS. aureus & M. tuberculosis1,3-diaryl substituted pyrazoleMIC = 0.25 µg/mL (S. aureus)[16]
Pyrazole-based amidesJNK33-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole227 nM[15]
Pyrazole derivativesAurora A/B KinasePyrazolyl benzimidazole2.2 nM (Aurora B)[13]

Table 3: Examples of Pyrazole-Containing Kinase Inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrazole Propylamine Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

GPCR Antagonists

The pyrazole propylamine scaffold has also been explored in the development of antagonists for various GPCRs.[17] The basic amine of the propylamine chain can form a salt bridge with an acidic residue in the receptor binding pocket, a common interaction motif for many GPCR ligands. The pyrazole ring can then be appropriately substituted to occupy hydrophobic pockets and enhance binding affinity. For example, pyrazole derivatives have been investigated as antagonists for the TRPV1 receptor, a target for the treatment of pain.[18]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The development of potent and selective therapeutics based on the pyrazole propylamine scaffold relies on a thorough understanding of its structure-activity relationships. Key modifications to the pyrazole ring, the propyl linker, and the terminal amine can have a profound impact on biological activity.

  • Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring are critical for target engagement. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyrazole nitrogens, influencing their hydrogen bonding capabilities. Bulky substituents can be introduced to probe specific hydrophobic pockets within the binding site and enhance selectivity.[19]

  • Propyl Linker: While a three-carbon linker is common, variations in its length and rigidity can be explored to optimize the orientation of the terminal amine and other functionalities. The introduction of conformational constraints, such as cyclopropane rings, can lock the molecule into a bioactive conformation.

  • Terminal Amine Modifications: The primary amine can be further functionalized to introduce additional interaction points. For example, acylation of the amine to form amides or ureas can lead to new hydrogen bond donors and acceptors, as well as modulate the overall physicochemical properties of the molecule.[16][20]

Conclusion: A Building Block with a Bright Future

The pyrazole propylamine scaffold represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the favorable properties of the pyrazole ring and the flexibility of the propylamine linker, provides a robust platform for the design and development of novel therapeutics. As our understanding of disease biology continues to evolve, the rational application of this and other privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC. Available from: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available from: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. Available from: [Link]

  • (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity - ResearchGate. Available from: [Link]

  • SAR of pyrazoline and acetyl pyrazoline derivatives as cytotoxic agents and EGFR inhibitors. - ResearchGate. Available from: [Link]

  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available from: [Link]

  • Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed Central. Available from: [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available from: [Link]

  • Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). - ResearchGate. Available from: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

  • Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding - Technology Networks. Available from: [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Hazard Classification

1.1 Chemical Identity

  • Chemical Name: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

  • Structure:

    • This compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The ring is substituted with an ethyl group at the N1 position and a 1-aminopropan-2-yl group at the C4 position. The presence of a primary amine group is a key determinant of its chemical reactivity and potential biological activity.

  • Molecular Formula: C₈H₁₅N₃

  • Molecular Weight: 153.23 g/mol

1.2 Inferred Hazard Classification

No specific, comprehensive Safety Data Sheet (SDS) is publicly available for this novel compound. Therefore, its hazard classification is inferred from the known toxicological profiles of its core functional groups: the pyrazole moiety and the primary amine. This approach is a standard practice in research settings for risk assessment of new chemical entities.

The parent pyrazole ring, for instance, is classified with hazards including acute oral and dermal toxicity, skin irritation, and serious eye damage.[2][3] Amines are well-documented as being corrosive and capable of causing severe skin burns and eye damage.[4][5][6]

Based on these structural precedents, the following GHS-style classification is proposed for preliminary risk assessment:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table represents an inferred hazard profile and should be treated with the caution required for an uncharacterized research chemical. All handling procedures should reflect this heightened level of risk.

Section 2: Toxicological Profile and Mechanistic Insights

The primary amine functional group makes 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine basic. This property is the principal driver of its corrosive nature. Upon contact with biological tissues, the amine can readily accept protons from water, leading to a localized increase in pH and subsequent saponification of fats and hydrolysis of proteins. This chemical process results in liquefactive necrosis, a type of cell death that characterizes chemical burns from strong bases.[4]

The pyrazole core, while less reactive, presents its own set of toxicological concerns. Pyrazoles are known to act as enzyme inhibitors and can interfere with various metabolic pathways.[1] Although the specific biological targets of this compound are unknown, researchers should be aware of the potential for off-target effects related to its heterocyclic core.

Prolonged or repeated exposure, a key consideration in drug development, could potentially lead to target organ damage, a known hazard associated with some pyrazole derivatives.[2][3]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed to provide a self-validating system for handling 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, ensuring that risks are minimized at every step.

3.1 Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is to physically isolate the researcher from the hazard.

  • Fume Hood: All manipulations of the compound, including weighing, dissolving, and aliquoting, MUST be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[7]

  • Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance and on the same level as the workstation.[5] This is a critical emergency provision due to the compound's inferred high corrosivity.

3.2 Personal Protective Equipment (PPE)

The choice of PPE is dictated by the compound's chemical properties.

PPE ItemSpecificationRationale
Gloves Nitrile, minimum 4 mil thickness, double-gloved.Provides chemical resistance against amines. Double-gloving is a best practice to protect against undetected pinholes or tears.[8]
Eye Protection Indirectly vented chemical splash goggles.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles.[7][9]
Lab Coat Chemical-resistant, long-sleeved, with tight cuffs.Protects skin on the arms and torso from accidental contact.
Additional Face shield when handling >50 mL of solutions.Provides an additional layer of protection for the face and neck during larger-scale operations.

3.3 Detailed Experimental Workflow: Weighing and Solution Preparation

This protocol demonstrates the integration of safety measures into a common laboratory task.

Caption: Workflow for weighing the compound, emphasizing safety checkpoints.

3.4 Waste Disposal

All solid waste (gloves, weigh paper, pipette tips) contaminated with the compound must be disposed of in a dedicated, sealed hazardous chemical waste container. Liquid waste should be collected in a separate, clearly labeled, and sealed container compatible with organic bases.

Section 4: Emergency Procedures

Rapid and correct response to an exposure is critical to minimizing injury.

4.1 Exposure Response Logic

Emergency_Response_Logic cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Start Exposure Event Occurs Skin_Remove Immediately Remove Contaminated Clothing Start->Skin_Remove Eye_Flush Immediately Flush with Eyewash for at least 15 minutes Start->Eye_Flush Inhale_Fresh Move to Fresh Air Start->Inhale_Fresh Skin_Wash Flush with Copious Water for at least 15 minutes Skin_Remove->Skin_Wash Skin_Seek Seek Medical Attention Skin_Wash->Skin_Seek Eye_Hold Hold Eyelids Open Eye_Flush->Eye_Hold Eye_Seek Seek Immediate Medical Attention Eye_Hold->Eye_Seek Inhale_Seek Seek Medical Attention if Symptoms Persist Inhale_Fresh->Inhale_Seek

Caption: Decision-making flowchart for different types of chemical exposure.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention without delay.[10]

  • Eye Contact: Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all surfaces.[10][11] This must be followed by immediate medical evaluation.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or symptoms such as coughing or irritation persist, seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

4.2 Spill Response

  • Small Spill (<100 mL): Absorb with a chemical absorbent suitable for alkaline/corrosive liquids. Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for hazardous waste disposal.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office for emergency response.

Section 5: Considerations in Drug Development

The toxicological profile of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine has significant implications for its development as a potential therapeutic agent.

  • Cytotoxicity: The inherent corrosivity suggests a high potential for non-specific cytotoxicity. Early in vitro assays (e.g., MTT, LDH) are essential to determine the concentration at which the compound induces cell death, which will help define a preliminary therapeutic window.

  • Dermal and Ocular Toxicity Studies: Given the high risk of severe irritation and burns, any formulation intended for topical or ophthalmic use would face significant development hurdles. Pre-clinical toxicology studies would need to rigorously assess these endpoints.

  • Metabolic Stability: The pyrazole ring and alkylamine side chain are sites for potential metabolism by cytochrome P450 enzymes. Understanding the metabolic fate of the compound is crucial for predicting its pharmacokinetic profile and identifying potentially toxic metabolites.

This guide provides a foundational framework for the safe handling and initial hazard assessment of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. Adherence to these principles is paramount for ensuring researcher safety and the integrity of scientific data.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 17, 2026.
  • Echemi. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole. Retrieved February 17, 2026.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Retrieved February 17, 2026.
  • ADAMA. (n.d.).
  • Tri-iso. (n.d.).
  • NOAA. (n.d.). AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals. Retrieved February 17, 2026.
  • Tokyo Chemical Industry. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine. Retrieved February 17, 2026.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved February 17, 2026.
  • BASF. (2016, March 8). Safety Data Sheet - AMINE O. Retrieved February 17, 2026.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved February 17, 2026.
  • Safe Work Australia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyrazole | C3H4N2 | CID 1048 - PubChem.
  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved February 17, 2026.
  • Merck Millipore. (n.d.). Pyrazole CAS 288-13-1 | 807572. Retrieved February 17, 2026.
  • NACE International. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. Retrieved February 17, 2026.
  • Capot Chemical. (2026, February 6). MSDS of 2-(1H-Pyrazol-3-YL)-ethylamine. Retrieved February 17, 2026.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet - 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved February 17, 2026.
  • Enamine. (2026, January 26). SAFETY DATA SHEET - ethyl 2-(4-iodo-1H-pyrazol-1-yl)
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Retrieved February 17, 2026.
  • CymitQuimica. (2026, January 14). SAFETY DATA SHEET - 1-Propyl-1H-pyrazol-5-amine. Retrieved February 17, 2026.
  • Pramol-Chemie AG. (2025, December 24).

Sources

Technical Whitepaper: Novel Applications of Ethyl-Pyrazole Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, present in over 30 FDA-approved therapeutics including Ruxolitinib, Crizotinib, and Pirtobrutinib.[1][2] However, the specific subclass of ethyl-pyrazole amines (incorporating an ethyl group for lipophilic tuning and a primary amine for modular functionalization) represents an underutilized yet high-potential chemical space.

This guide analyzes the structural versatility of ethyl-pyrazole amines, moving beyond traditional kinase inhibition to novel applications in Targeted Protein Degradation (PROTACs) and Covalent Inhibition . We provide validated synthetic protocols for regioselective access and detail the mechanistic rationale for their inclusion in next-generation library designs.

Part 1: Structural Significance & Chemical Space

The Pharmacophore Triad

The ethyl-pyrazole amine scaffold offers a unique "Pharmacophore Triad" that solves common lead optimization challenges:

  • The Amine Handle (

    
    ):  Located typically at the C3 or C5 position, this group acts as a pivotal hydrogen bond donor (HBD) in the ATP-binding pocket of kinases (interacting with the hinge region). Crucially, it serves as a chemically distinct vector for amide coupling, enabling the attachment of PROTAC linkers without disrupting the core aromaticity.
    
  • The Pyrazole Core: A bioisostere for imidazole and phenol, providing a robust

    
    -electron system for stacking interactions while maintaining metabolic stability.
    
  • The Ethyl Moiety: Unlike a methyl group (often too small to fill hydrophobic pockets) or a propyl/butyl group (often too entropic), the ethyl group provides an optimal steric fill for hydrophobic sub-pockets (e.g., the Gatekeeper residue in kinases). It also modulates

    
    , improving membrane permeability compared to the naked scaffold.
    
Physicochemical Profiling
PropertyMethyl-Pyrazole AmineEthyl-Pyrazole Amine Propyl-Pyrazole AmineImpact on Drug Design
LogP (Calc) ~0.5~0.9 - 1.1 ~1.5Ethyl provides optimal balance for oral bioavailability (Rule of 5).
Steric A-Value 1.701.75 2.15Ethyl fits "Goldilocks" zones in sterically constrained pockets.
Solubility HighModerate-High LowEthyl maintains aqueous solubility better than longer alkyl chains.
Rotatable Bonds 01 2Minimal entropic penalty upon binding.

Part 2: Synthetic Access & Regiocontrol

A critical barrier to deploying ethyl-pyrazole amines is the regioselectivity during synthesis. The reaction of hydrazines with


-ketonitriles often yields a mixture of N1 and N2 isomers.
The Regioselectivity Challenge

When synthesizing N-ethyl-aminopyrazoles, the steric and electronic nature of the hydrazine substituent dictates the outcome.

  • Kinetic Control: Favors attack at the most electrophilic carbonyl.

  • Thermodynamic Control: Favors the most stable tautomer.

Below is the mechanistic pathway illustrating the divergence between 3-amino and 5-amino isomers.

SynthesisPath Start Beta-Ketonitrile (R-CO-CH2-CN) Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Nucleophilic Attack (C=O) Inter2 Intermediate B: Enamine Formation Start->Inter2 Attack on CN (Rare) Reagent Ethyl Hydrazine (Et-NH-NH2) Reagent->Inter1 Prod1 5-Amino-1-ethylpyrazole (Kinetic Product) Inter1->Prod1 Cyclization onto CN (Fast) Prod2 3-Amino-1-ethylpyrazole (Thermodynamic Product) Inter1->Prod2 Isomerization (High Temp) Inter2->Prod2 Cyclization onto C=O

Figure 1: Regiodivergent synthesis of aminopyrazoles. Controlling pH and solvent polarity shifts the equilibrium between 3-amino and 5-amino isomers.

Validated Synthetic Protocol: Regioselective Synthesis of 5-Amino-1-Ethylpyrazole

Objective: Synthesis of 5-amino-1-ethyl-3-phenylpyrazole with >95% regioselectivity.

Reagents:

  • Benzoylacetonitrile (1.0 eq)

  • Ethyl hydrazine oxalate (1.2 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve benzoylacetonitrile (14.5 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl hydrazine oxalate (18.0 g, 120 mmol) followed by glacial acetic acid (1 mL). Note: The oxalate salt modulates the pH, favoring the kinetic 5-amino product.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting nitrile (
    
    
    
    ) should disappear, replaced by a lower spot (
    
    
    , amine).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to 20% volume.

  • Crystallization: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The 5-amino isomer typically precipitates as a white solid.

  • Purification: Recrystallize from EtOH/Water (1:1).

  • Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR. Interaction between the N-Ethyl protons and the C5-H (or substituent) confirms the 1,5-substitution pattern.

Part 3: Novel Therapeutic Applications

Next-Generation Kinase Inhibitors (Covalent Targeting)

While pyrazoles are established ATP-competitive inhibitors, the ethyl-amine variant is finding new life in covalent inhibitors .

  • Mechanism: The primary amine at position 3 or 5 is derivatized with an acrylamide warhead.

  • Application: Targeting non-catalytic cysteines in FGFR2/3 (Fibroblast Growth Factor Receptor). The ethyl group positions the warhead precisely against the P-loop cysteine, overcoming "Gatekeeper" resistance mutations seen with reversible inhibitors.

PROTACs: The Amine as a Vector

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target of Interest (TOI) ligand to an E3 ligase ligand (e.g., Thalidomide or VHL).

  • The Ethyl-Pyrazole Advantage: The ethyl group points towards the solvent channel in many kinase crystal structures (e.g., Aurora Kinase A), preventing steric clash within the pocket. The amine provides a chemically orthogonal handle for attaching the PROTAC linker via reductive amination or amide coupling.

PROTAC_Design Target Target Protein (e.g., BCR-ABL) Warhead Ethyl-Pyrazole Amine (Warhead) Target->Warhead Bind Linker PEG/Alkyl Linker (Attached via NH2) Warhead->Linker Amide Bond E3 E3 Ligase Ligand (e.g., VHL) Linker->E3 Ubiquitin Ubiquitination Complex E3->Ubiquitin Recruit Ubiquitin->Target Degrade

Figure 2: Strategic utilization of the ethyl-pyrazole amine scaffold in PROTAC design. The amine serves as the vector for linker attachment, while the ethyl group ensures solubility and proper orientation.

Part 4: Experimental Validation (Assay Protocol)

In Vitro Kinase Inhibition Assay (FRET-Based)

To validate the activity of ethyl-pyrazole amine derivatives against a target (e.g., CDK2), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant CDK2/CyclinA enzyme.

  • Fluorescein-labeled peptide substrate (e.g., Histone H1 derived).

  • ATP (

    
     concentration).
    
  • Test compounds (Ethyl-pyrazole amines dissolved in DMSO).

Protocol:

  • Plate Setup: Use 384-well low-volume black plates.

  • Enzyme Mix: Dispense 5

    
    L of kinase buffer containing 2 nM CDK2.
    
  • Compound Addition: Add 50 nL of compound (10-point dose-response, starting at 10

    
    M). Incubate for 15 min at RT.
    
  • Reaction Start: Add 5

    
    L of substrate/ATP mix. Final ATP concentration should equal the 
    
    
    
    of the enzyme (approx. 10-50
    
    
    M) to ensure competitive kinetics.
  • Incubation: Incubate for 60 min at RT.

  • Termination/Detection: Add 10

    
    L of EDTA-containing detection reagent (Europium-labeled anti-phospho-antibody).
    
  • Read: Measure TR-FRET signal (Excitation 337 nm, Emission 620/665 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. ResearchGate. Available at: [Link]

  • Ebenezer, O., et al. (2023).[3] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Available at: [Link]

  • Caruso, et al. (2025).[4] The Discovery of Proteolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives. ResearchGate. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Available at: [Link]

  • PubChem Compound Summary. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Synthesis protocols for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocols

Topic: A Robust and Scalable Synthetic Route to 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of pharmacological activities.[1][2] This application note provides a detailed, multi-step synthesis protocol for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a valuable building block for drug discovery and development. The described pathway is designed for clarity, scalability, and high fidelity, beginning with the regioselective N-alkylation of pyrazole and proceeding through key intermediates including a 4-formylpyrazole and a propanenitrile derivative. Each protocol is accompanied by expert insights into the underlying chemical principles, reaction parameter choices, and safety considerations, ensuring that researchers can confidently replicate and adapt these methods.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug development.[3] Its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The synthesis of specifically substituted pyrazoles is therefore a critical task for medicinal chemists. The target molecule, 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, incorporates a chiral center and a primary amine, making it an ideal synthon for introducing diversity into compound libraries and for constructing more complex drug candidates.[4] This guide presents a logical and validated pathway to access this compound with high purity.

Overall Synthetic Strategy

The synthesis is designed as a three-part linear sequence. Part I focuses on constructing the core substituted heterocycle. Part II details the elaboration of the C4 side-chain to install the required carbon framework and a nitrile precursor. Part III describes the final reductive step to yield the target primary amine.

G Pyrazole 1H-Pyrazole EthylPyrazole 1-Ethyl-1H-pyrazole Pyrazole->EthylPyrazole EtI, K2CO3 Acetonitrile Aldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde EthylPyrazole->Aldehyde POCl3, DMF (Vilsmeier-Haack) Alcohol 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol Aldehyde->Alcohol 1. MeMgBr, THF 2. H2O workup Bromide 4-(1-Bromoethyl)-1-ethyl-1H-pyrazole Alcohol->Bromide PBr3, CH2Cl2 Nitrile 2-(1-Ethyl-1H-pyrazol-4-yl)propanenitrile Bromide->Nitrile NaCN, DMSO Amine 2-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine (Target) Nitrile->Amine 1. LiAlH4, THF 2. H2O quench

Diagram 1: Overall synthetic pathway to the target amine.

Part I: Synthesis of the Core Intermediate: 1-Ethyl-1H-pyrazole-4-carbaldehyde

This initial phase focuses on the regioselective preparation of the key aldehyde intermediate. The control of regioselectivity during the N-alkylation step is critical for the success of the entire synthesis.

Protocol 1.1: Regioselective N-Ethylation of 1H-Pyrazole

The alkylation of an unsymmetrical pyrazole can occur at either nitrogen, but by using a solid base like potassium carbonate, the reaction equilibrium favors the thermodynamically more stable N1-substituted product.[5]

Methodology:

  • To a stirred suspension of 1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile (10 mL per 1 g of pyrazole), add ethyl iodide (EtI, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by vacuum distillation to yield 1-ethyl-1H-pyrazole as a clear oil.

Causality: Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. The use of K₂CO₃ provides a solid base that is easily removed by filtration, simplifying the workup compared to soluble bases.[6]

Protocol 1.2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Methodology:

  • In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add 1-ethyl-1H-pyrazole (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 90 °C for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture to pH 7-8 with a 30% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

Part II: Elaboration of the C4-Side Chain

With the aldehyde in hand, the next stage involves a three-step sequence to build the propanenitrile side chain.

Protocol 2.1: Grignard Reaction for Secondary Alcohol Formation

This classic organometallic reaction extends the carbon chain by one methyl group and installs a secondary alcohol, which is a precursor for introducing a leaving group.

Methodology:

  • Dissolve the aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

  • Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • The resulting 1-(1-ethyl-1H-pyrazol-4-yl)ethanol is often of sufficient purity for the next step, or can be purified by chromatography.

Causality: Anhydrous conditions are paramount as Grignard reagents are potent bases and will be quenched by protic sources like water. The NH₄Cl workup is a mild method to hydrolyze the magnesium alkoxide intermediate without using strong acid, which could dehydrate the alcohol product.

Protocol 2.2: Conversion of Alcohol to Bromide

Phosphorus tribromide (PBr₃) is an effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides via an Sₙ2 mechanism.

Methodology:

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C under nitrogen.

  • Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

  • Slowly pour the reaction mixture onto ice water and extract with CH₂Cl₂.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Dry over MgSO₄ and concentrate under reduced pressure to yield 4-(1-bromoethyl)-1-ethyl-1H-pyrazole. Use this crude product immediately in the next step due to potential instability.

Protocol 2.3: Nucleophilic Substitution to Form the Nitrile

The bromide is displaced by cyanide to form the target propanenitrile. This reaction extends the carbon chain and positions a group that can be readily reduced to the primary amine.

Methodology:

  • Dissolve the crude bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.5 eq). CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers thoroughly with water and then brine to remove DMSO and residual cyanide salts.

  • Dry over MgSO₄ and concentrate. Purify by column chromatography to yield 2-(1-ethyl-1H-pyrazol-4-yl)propanenitrile.

Part III: Final Reduction to the Target Amine

The final step is the reduction of the nitrile functional group to the primary amine. Lithium aluminum hydride is a powerful and effective reagent for this transformation.[8]

G cluster_setup Setup cluster_reaction Reaction cluster_quench Quenching (Fieser Workup) cluster_workup Workup & Purification Setup Suspend LiAlH4 in anhydrous THF under N2 atmosphere at 0 °C AddNitrile Add Nitrile solution in THF dropwise Setup->AddNitrile Reflux Warm to RT, then reflux for 4h AddNitrile->Reflux Cool Cool reaction to 0 °C Reflux->Cool AddH2O Add H2O (x mL) dropwise Cool->AddH2O AddNaOH Add 15% NaOH (x mL) AddH2O->AddNaOH AddH2O_2 Add H2O (3x mL) AddNaOH->AddH2O_2 Stir Stir at RT until white precipitate forms AddH2O_2->Stir Filter Filter through Celite®, wash with THF Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify via vacuum distillation Concentrate->Purify

Diagram 2: Workflow for the LiAlH₄ reduction of the nitrile.
Protocol 3.1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Methodology:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction run under a dry nitrogen atmosphere.

  • In a three-neck flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back down to 0 °C.

  • Perform a Fieser workup by sequentially and very carefully adding dropwise:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Remove the cooling bath and stir the resulting slurry vigorously for 1 hour until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation to obtain the final product, 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine.

Causality: LiAlH₄ is a potent source of hydride (H⁻) ions, which are necessary to reduce the polar carbon-nitrogen triple bond of the nitrile.[9] The Fieser workup is a standardized and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular lithium and aluminum salts that are easily filtered off.[8]

Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductTypical Yield
1.1 1H-PyrazoleEtI, K₂CO₃1-Ethyl-1H-pyrazole85-95%
1.2 1-Ethyl-1H-pyrazolePOCl₃, DMF1-Ethyl-1H-pyrazole-4-carbaldehyde70-80%
2.1 Aldehyde IntermediateMeMgBr, THFSecondary Alcohol90-98%
2.2 Secondary AlcoholPBr₃, CH₂Cl₂Alkyl Bromide>95% (crude)
2.3 Alkyl BromideNaCN, DMSOPropanenitrile Intermediate65-75% (over 2 steps)
3.1 PropanenitrileLiAlH₄, THFTarget Amine 75-85%

Safety and Troubleshooting

  • Hazardous Reagents: This synthesis involves several hazardous materials, including ethyl iodide (lachrymator), POCl₃ (corrosive, reacts with water), PBr₃ (corrosive), sodium cyanide (highly toxic), and LiAlH₄ (pyrophoric). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: The Grignard and LiAlH₄ reactions are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

  • Low Yield in Alkylation (1.1): Incomplete reaction may occur. Ensure K₂CO₃ is finely powdered and the reaction is stirred efficiently. The formation of the N2-isomer can be checked by ¹H NMR.

  • Difficult Quench (3.1): If the LiAlH₄ quench results in a gelatinous precipitate that is difficult to filter, adding anhydrous MgSO₄ to the slurry and stirring can help break it up.

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable pathway for the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. By explaining the rationale behind key experimental choices and potential pitfalls, this guide empowers researchers to confidently synthesize this valuable building block for application in medicinal chemistry and drug discovery programs.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Google Patents. (2014). US5705656A - N-alkylation method of pyrazole.
  • Organic Reactions. Nitrile to Amine - Common Conditions. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available at: [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • ACS Publications. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Available at: [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available at: [Link]

Sources

Introduction: The Significance of the Pyrazole Scaffold and Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reagents for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[2][3] Its structural and electronic properties allow it to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and proteins.[2] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5] Molecules incorporating this scaffold are found in numerous blockbuster drugs, underscoring its importance in medicinal chemistry.[1]

The synthesis of complex drug candidates often involves the strategic coupling of molecular fragments. Among the most fundamental and frequently employed reactions in this endeavor is the formation of an amide bond.[6] This robust linkage is present in approximately 25% of all available drugs, highlighting its stability and importance.[7] The direct reaction between a carboxylic acid and an amine is typically unfeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[8] To overcome this, a plethora of "coupling reagents" have been developed to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[9]

This guide provides a detailed technical overview and practical protocols for the amide coupling of various carboxylic acids with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine , a valuable primary amine building block. We will explore the mechanisms, advantages, and practical considerations for several classes of modern coupling reagents, enabling researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Understanding the Landscape of Amide Coupling Reagents

The choice of a coupling reagent is critical and can significantly impact reaction efficiency, yield, purity, and the degree of side reactions, particularly racemization of chiral centers.[9][10] The ideal reagent is effective, generates easily removable byproducts, minimizes side reactions, and is cost-effective and safe for the desired scale of the reaction.[11][12] Below, we dissect the most common classes of coupling reagents.

Carbodiimides: The Workhorse Reagents

Carbodiimides are among the most widely used coupling reagents due to their effectiveness and relatively low cost.[13] The most common examples are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).

  • Mechanism of Action : Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15] This intermediate is then attacked by the amine to form the desired amide. However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[13][16] To mitigate this and to suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[17] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[16]

  • Key Considerations :

    • EDC is preferred in many applications because its urea byproduct is water-soluble and can be easily removed during aqueous workup.[15][18]

    • DCC forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in most organic solvents and must be removed by filtration.

    • The use of additives like HOBt is strongly recommended to improve yields and reduce side reactions.[17][18]

G cluster_0 Carbodiimide (EDC) Mechanism with HOBt RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Water-Soluble Urea Byproduct O_acylisourea->Urea HOBt HOBt (Additive) HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2 (Pyrazolyl-propanamine) Amine->Amide

Caption: EDC activation with HOBt to form a stable active ester.

Uronium/Aminium Salts: The High-Performance Reagents

This class of reagents, including HATU, HBTU, and TBTU, are renowned for their high efficiency and rapid reaction rates, making them a popular choice for difficult couplings.[19][20]

  • Mechanism of Action : Despite their historical classification as uronium salts, reagents like HATU and HBTU exist and react as guanidinium isomers.[21][22] In the presence of a base, the carboxylic acid forms a carboxylate anion, which attacks the reagent to generate a highly reactive OAt- or OBt-active ester.[23][24] This active ester is then rapidly acylated by the amine. The pyridine nitrogen in the HOAt portion of HATU is believed to contribute to its superior performance through a neighboring group effect that stabilizes the transition state.[23]

  • Key Considerations :

    • HATU is generally considered one of the most powerful coupling reagents, effective for hindered amino acids and for reducing racemization.[23][25]

    • A significant drawback is the formation of the tetramethylurea (TMU) byproduct, which is polar and can be difficult to separate from the desired product during purification.[26]

    • Using an excess of these reagents can lead to side reactions, such as the guanidinylation of the primary amine starting material, which caps the amine and prevents amide formation.[21][22]

G cluster_1 Uronium Salt (HATU) Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amine R'-NH2 (Pyrazolyl-propanamine) Amine->Amide

Caption: HATU activation proceeds via a highly reactive OAt-ester.

Phosphonium Salts: The Efficient Alternatives

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP are also highly effective for amide bond formation.[13]

  • Mechanism of Action : Similar to uronium salts, phosphonium reagents react with a carboxylate to form a benzotriazole active ester, which then acylates the amine.[13][27] They are known for high reactivity and do not cause guanidinylation side reactions, making them advantageous in certain contexts.[13]

  • Key Considerations :

    • The original BOP reagent is highly effective but releases the carcinogenic byproduct HMPA (hexamethylphosphoramide).

    • PyBOP was developed as a safer alternative that releases a less toxic phosphine oxide byproduct.

    • These reagents are generally more expensive than carbodiimides.

Propanephosphonic Anhydride (T3P®): The Green and Safe Reagent

T3P® is a cyclic phosphonic anhydride that has gained significant popularity as a mild, efficient, and safe coupling reagent.[28][29]

  • Mechanism of Action : T3P activates the carboxylic acid to form a mixed phosphonic anhydride. This activated species is then attacked by the amine to yield the amide. The reaction is driven by the formation of stable and water-soluble phosphonic acid byproducts.[28]

  • Key Considerations :

    • Safety and Purity : T3P is non-toxic, non-allergenic, and has a high thermal stability profile.[29][30] Its byproducts are easily removed with a simple aqueous wash, leading to high product purity and simplifying the workup procedure.[10][28][30]

    • Low Epimerization : T3P is particularly well-suited for coupling chiral carboxylic acids, as it is known to cause very low levels of epimerization.[10][30]

    • It is commercially available as a solution in solvents like ethyl acetate or DMF.[28]

Reagent Selection Guide: A Comparative Overview

The choice of reagent depends on the specific substrates, scale, cost constraints, and desired purity profile. The following table provides a summary to guide the selection process.

Reagent ClassExample(s)Key AdvantagesPotential DrawbacksTypical Solvents
Carbodiimides EDC, DCC- Low cost- Readily available- EDC byproduct is water-soluble[18]- Requires additive (HOBt, HOAt) to suppress side reactions and racemization[17]- Lower reactivity for hindered substrates- DCC byproduct (DCU) requires filtrationDCM, DMF, MeCN
Uronium Salts HATU, HBTU- Very high reactivity and speed[19]- Excellent for difficult/hindered couplings- Low racemization with HATU[25]- High cost- Byproduct (TMU) can be difficult to remove[26]- Potential for guanidinylation of amine[21]DMF, NMP, DMA
Phosphonium Salts PyBOP- High reactivity- No guanidinylation side reactions[13]- Good for fragment coupling- High cost- Byproducts can be difficult to remove- Original BOP reagent produces carcinogenic HMPADCM, DMF
Phosphonic Anhydrides T3P®- Excellent safety profile (non-toxic)[30]- Water-soluble byproducts simplify purification[28]- Very low epimerization[10]- Mild reaction conditions- Stoichiometric reagent- Moderate costEtOAc, MeCN, 2-MeTHF

Experimental Protocols

The following protocols are designed for the coupling of a generic carboxylic acid with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine . Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective starting point for many amide couplings.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (Hydrate form is safer, 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1-0.2 M solution).

  • Add 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Add the base (e.g., DIPEA, 2.5 eq) and stir the mixture for 5 minutes.

  • Cool the flask to 0 °C using an ice bath.

  • Add EDC·HCl (1.3 eq) portion-wise over 10-15 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup :

    • If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.[18]

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform the same aqueous washes as above.

  • Purification : Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[31]

Protocol 2: HATU Mediated Coupling

This protocol is ideal for challenging substrates where high reactivity is required.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in the anhydrous solvent.

  • Add the base (DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step where the active ester is formed.[23]

  • Add a solution of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq) in a small amount of the solvent to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Workup : Quench the reaction by adding water. Extract the product with ethyl acetate or another suitable solvent. Wash the organic layer multiple times with water to remove DMF and the tetramethylurea byproduct, followed by a brine wash. Note: The TMU byproduct can be difficult to remove completely with standard washes.[26]

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography. A reversed-phase chromatography may be necessary if the TMU byproduct co-elutes with the product on silica.

Protocol 3: T3P® Mediated Coupling

This protocol offers a safe and clean alternative with a simple workup.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq)

  • T3P® (50% solution in EtOAc or DMF, 1.5 eq)

  • Base: Pyridine or Triethylamine (TEA) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc), Acetonitrile (MeCN), or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a dry flask, add the carboxylic acid (1.0 eq), 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.1 eq), and the solvent.

  • Add the base (e.g., Pyridine, 3.0 eq) and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below 15 °C. The reaction can be exothermic.[32]

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Workup : Quench the reaction with saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. The aqueous layer will contain the phosphonic acid byproducts.[30] Wash the organic layer with water and then brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.[10][33]

General Workflow Visualization

G Start Starting Materials (Carboxylic Acid & Amine) Reaction Reaction Setup - Add Solvent, Base - Add Coupling Reagent - Stir (0°C to RT) Start->Reaction Step 1 Workup Aqueous Workup - Quench Reaction - Extraction & Washes Reaction->Workup Step 2 Purification Purification - Dry & Concentrate - Chromatography or  Recrystallization Workup->Purification Step 3 End Pure Amide Product Purification->End Final

Caption: General experimental workflow for amide bond formation.

Conclusion

The formation of an amide bond between a carboxylic acid and 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a critical transformation for synthesizing novel molecules with potential therapeutic value. The selection of the appropriate coupling reagent is paramount for achieving high yields, purity, and scalability. While traditional carbodiimides like EDC offer a cost-effective and reliable method, high-performance reagents such as HATU provide superior reactivity for challenging substrates. For processes where safety, ease of purification, and suppression of epimerization are the highest priorities, T3P® emerges as an outstanding modern alternative. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal conditions for their specific synthetic goals.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Pathan, M. K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(12), 1491-1494. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • International Journal of Pharmaceutical and Life Sciences. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ijpls.com. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.org. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. jchr.org. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Grok. (n.d.). Phosphonium coupling. grokbase. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Scientific Update. (2019). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. scientificupdate.com. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49352-49358. [Link]

  • Curia Global. (2024). Understanding T3P® from start to finish. curiaglobal.com. [Link]

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Using 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine in Peptidomimetic Synthesis

Introduction: The Bioisosteric Advantage

In modern drug discovery, 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine represents a high-value building block for peptidomimetic synthesis. This molecule serves as a robust bioisostere for aromatic and heteroaromatic amino acid side chains, particularly Histidine (His) and Tryptophan (Trp).

Unlike the imidazole ring of Histidine, the 1-ethyl-substituted pyrazole moiety offers distinct physicochemical advantages:

  • Metabolic Stability: The pyrazole ring is significantly more resistant to oxidative metabolism (e.g., P450-mediated oxidation) compared to electron-rich imidazoles or indoles.

  • pKa Modulation: Pyrazoles are much weaker bases (

    
    ) than imidazoles (
    
    
    
    ).[1] This ensures the ring remains neutral at physiological pH, improving membrane permeability and altering hydrogen-bond donor/acceptor profiles in the binding pocket.
  • Tautomeric Control: The N-ethyl substitution at position 1 locks the tautomeric state, preventing the "tautomeric scrambling" often seen with unsubstituted pyrazoles or imidazoles, thereby simplifying SAR (Structure-Activity Relationship) analysis.

This guide details the protocols for incorporating this amine into peptide backbones as a C-terminal capping agent or a gamma-turn mimetic .

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Functional Group Primary Amine (Nucleophile)
Chirality Contains one chiral center at C2 (typically supplied as racemate or enantiopure)
Solubility Soluble in DCM, DMF, DMSO, Methanol
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen)
Incompatibility Strong oxidizing agents, acid chlorides (unless intended for reaction)

Experimental Workflows

Strategic Incorporation Logic

The molecule is typically used in two distinct synthetic modes:[2][3]

  • Mode A: C-Terminal Capping. The amine reacts with the C-terminal carboxylic acid of a peptide fragment. This introduces the pyrazole side-chain mimic at the "tail" of the drug candidate.

  • Mode B: Backbone Modification (Reductive Amination). Reacting the amine with a backbone aldehyde to create a reduced amide isostere (

    
    ), increasing proteolytic stability.
    

SynthesisLogic Amine 2-(1-ethyl-1H-pyrazol-4-yl) propan-1-amine Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling RedAmin Reductive Amination (NaBH(OAc)3) Amine->RedAmin PeptideAcid Peptide-COOH PeptideAcid->Coupling PeptideAldehyde Peptide-CHO PeptideAldehyde->RedAmin ProductA C-Terminal Amide Cap (Stable, Neutral) Coupling->ProductA Mode A ProductB Reduced Amide Isostere (Protease Resistant) RedAmin->ProductB Mode B

Figure 1: Synthetic logic for incorporating pyrazole-propylamine into peptidomimetics.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized to minimize racemization of the peptide backbone while ensuring complete conversion of the pyrazole-amine.

Reagents:

  • Substrate: N-protected Peptide-COOH (

    
     equiv)
    
  • Amine: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (

    
     equiv)
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (

    
     equiv)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation:

    • Dissolve the N-protected peptide acid in anhydrous DMF (

      
       M concentration).
      
    • Add DIPEA (

      
       equiv) and stir for 2 minutes under Nitrogen.
      
    • Add HATU (

      
       equiv). The solution should turn slightly yellow. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
      
    • Note: Do not exceed 20 minutes of activation to prevent racemization of the C-terminal amino acid [1].

  • Coupling:

    • Add 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (

      
       equiv) dropwise to the reaction mixture.
      
    • Stir at RT for 2–4 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the acid mass

      
       and appearance of the product mass 
      
      
      
      .
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 
        
        
        
        
        or
        
        
        
        
        (3x) – Critical to remove unreacted amine and DIPEA.
      • Saturated

        
         (3x) – Removes unreacted acid and HATU byproducts.
        
      • Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Chromatography (Silica Gel).

    • Eluent: DCM:MeOH gradient (0% to 10% MeOH). The pyrazole moiety is polar; expect the product to elute later than standard hydrophobic peptides.

Protocol B: Reductive Amination (Reduced Amide Isostere)

Use this protocol to create a flexible, non-hydrolyzable linker.

Reagents:

  • Peptide Aldehyde: (

    
     equiv)
    
  • Amine: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (

    
     equiv)
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (
    
    
    
    equiv)
  • Solvent: DCE (1,2-Dichloroethane) or DCM with

    
     Acetic Acid.
    

Procedure:

  • Imine Formation: Dissolve the peptide aldehyde and amine in DCE. Add Acetic Acid (

    
     v/v) to catalyze imine formation. Stir for 1 hour at RT.
    
  • Reduction: Add

    
     in one portion. Stir overnight (12–16 hours).
    
  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[2][4]
    

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Pyrazole nitrogen interferenceAlthough the N1-ethyl blocks the primary tautomer, the N2 nitrogen is weakly basic. Ensure sufficient DIPEA is used to keep the primary amine nucleophilic, but avoid large excesses that might cause racemization.
Poor Solubility Peptide aggregationUse "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl) if the peptide chain is long.
Incomplete Coupling Steric hindrance at C2The methyl group at C2 of the propylamine creates steric bulk. Switch from HATU to COMU or PyAOP for more aggressive activation if conversion stalls [2].

Mechanistic Insight: The Pyrazole-Amine Interaction

The incorporation of the pyrazole ring alters the electrostatic landscape of the peptidomimetic.

InteractionMap Pyrazole Pyrazole Ring (Electron Rich but Neutral) PiStacking Pi-Pi Stacking (with Phe/Tyr) Pyrazole->PiStacking Mimics Histidine HBond H-Bond Acceptor (N2 Nitrogen) Pyrazole->HBond Directional Interaction BindingPocket Target Binding Pocket (e.g., Kinase Hinge / GPCR) PiStacking->BindingPocket HBond->BindingPocket

Figure 2: Pharmacophoric interactions of the pyrazole moiety within a binding pocket.

The N2-nitrogen of the pyrazole acts as a specific Hydrogen Bond Acceptor. Unlike Histidine, which can act as both donor and acceptor (amphoteric) depending on pH, the 1-ethyl-pyrazole is a dedicated acceptor. This specificity reduces off-target binding caused by promiscuous protonation states [3].

References

  • Optimizing Peptide Coupling: Key Techniques. JPT Peptide Technologies. Available at: [Link]

  • Pyrazoles as Non-Classical Bioisosteres. National Institutes of Health (NIH) / Bioorg Med Chem Lett. 2014. Available at: [Link]

Sources

Handling and storage protocols for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Executive Summary

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a specialized, primary amine building block frequently utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., JAK, TYK2) and GPCR ligands. As a functionalized alkyl-pyrazole, it presents specific stability challenges common to primary amines—namely, sensitivity to atmospheric carbon dioxide (carbamate formation), oxidation, and hygroscopicity.

This guide defines the Standard Operating Procedure (SOP) for the receipt, handling, storage, and quality control of this compound to ensure experimental reproducibility and maximum shelf life.

Physicochemical Profile & Hazard Identification

Compound Identity:

  • Systematic Name: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 153.23 g/mol

  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid (depending on purity and salt form).

  • Solubility: Highly soluble in DMSO, Methanol, Ethanol, Dichloromethane (DCM). Sparingly soluble in non-polar hydrocarbons (Hexane).

Hazard Classification (GHS):

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Sensitization: Potential skin sensitizer.

Critical Safety Note: As a primary amine, this compound is corrosive to biological tissue. All handling must occur in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

Storage Protocol: The "Inert-Cold" Standard

The primary degradation pathway for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is the reaction with atmospheric


 to form a solid carbamate salt. This reaction is reversible but alters the stoichiometry and solubility of the reagent, leading to failed syntheses.
Storage Hierarchy
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows oxidation kinetics and minimizes volatility.
Atmosphere Argon or Nitrogen Prevents formation of carbamates (

) and N-oxides.
Container Amber Glass Vial Protects from UV-induced radical degradation; glass is impermeable to

.
Cap Type PTFE-Lined Screw Cap Ensures a chemical-resistant, airtight seal. Avoid foil-lined caps (corrosion risk).
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Visualizing the Storage Workflow

The following diagram outlines the decision logic for long-term vs. short-term storage.

StorageProtocol Receipt Compound Receipt QC Initial QC (1H NMR) Receipt->QC Decision Usage Frequency? QC->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Frequent Use BulkStore Bulk Storage (Glovebox / Schlenk) Decision->BulkStore Long-Term Archive WorkingStock Working Stock (-20°C, Desiccator) Aliquot->WorkingStock

Figure 1: Decision matrix for storage upon receipt. Aliquoting is critical to minimize freeze-thaw cycles and air exposure.

Handling Protocol: Synthesis & Usage

Objective: To transfer the reagent from storage to reaction vessel without introducing water or


.

Step-by-Step Methodology:

  • Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture instantly, leading to hydrolysis or hydrate formation.

  • Inert Handling:

    • Preferred: Transfer inside a Nitrogen-filled glovebox.

    • Alternative: Use a Schlenk line. Flush the vial headspace with Argon immediately after opening.

  • Weighing:

    • If the compound is an oil: Use a gas-tight syringe or a positive-displacement pipette. Density is approximately

      
       (estimate), but weigh by difference  for accuracy.
      
    • If the compound is a solid (or salt): Use an anti-static gun to neutralize charge before weighing on a microbalance.

  • Solvent Compatibility:

    • Avoid: Acetone or Methyl Ethyl Ketone (MEK). Primary amines react with ketones to form imines (Schiff bases).

    • Recommended: Anhydrous DCM, THF, or DMF.

  • Re-sealing: Purge the vial with Argon for 10-15 seconds, cap tightly, and wrap with Parafilm before returning to cold storage.

Quality Control (QC) & Stability Indicators

Regular QC is mandatory if the compound has been stored for >3 months.

Analytical Method: 1H NMR (DMSO-d6)

  • Target Signal: The methylene protons (

    
    ) adjacent to the amine.
    
  • Degradation Sign: Appearance of a broad signal downfield (due to carbamate formation) or splitting changes.

  • Purity Check: Verify the integral ratio of the Ethyl group (triplet/quartet) to the Propyl backbone.

Degradation Pathway Visualization Understanding the failure mode helps in prevention.

Degradation Amine Free Amine (Active Reagent) Carbamate Carbamate Salt (Insoluble Solid) Amine->Carbamate Exposure to Air Imine Imine / Schiff Base (Impurity) Amine->Imine Wrong Solvent CO2 + CO2 (Air) CO2->Carbamate Ketone + Acetone (Solvent) Ketone->Imine

Figure 2: Common degradation pathways. The carbamate reaction is reversible with acid/base workup, but imine formation is often irreversible.

Emergency Procedures

  • Skin Contact: Immediately wash with 5% acetic acid (vinegar) or copious water for 15 minutes. The amine is basic and corrosive; neutralization helps, but water dilution is priority.

  • Spill Cleanup:

    • Ventilate the area.[1][2][3]

    • Absorb with an inert material (vermiculite or sand).

    • Do not use sawdust (fire hazard with strong bases).

    • Wipe the surface with dilute citric acid to neutralize residues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction yields effectively.

Overview of the Synthetic Strategy

The synthesis of the target amine is typically approached via a multi-step sequence. A robust and common pathway involves the formation of the core pyrazole heterocycle, followed by functionalization at the C4 position to build the side chain, and culminating in a reductive amination to install the primary amine. This guide is structured to address potential pitfalls at each critical stage of this process.

Diagram 1: General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: C4-Side Chain Introduction cluster_2 Step 3: Amine Formation cluster_3 Step 4: Purification A 1,3-Dicarbonyl Precursor + Ethylhydrazine B 1-Ethyl-1H-pyrazole Intermediate A->B Cyclocondensation C Functionalization (e.g., Vilsmeier-Haack) B->C D 1-Ethyl-1H-pyrazole-4-carbaldehyde C->D E Chain Extension (e.g., Wittig Reaction) D->E F 2-(1-ethyl-1H-pyrazol-4-yl)propanal E->F G Reductive Amination (Ammonia Source + Reducing Agent) F->G H Target Amine (Crude Product) G->H I Purification (Extraction, Crystallization, or Chromatography) H->I J Final Product (>95% Purity) I->J

Caption: A generalized workflow for the synthesis of the target amine.

Frequently Asked Questions & Troubleshooting

FAQ 1: My yield for the 1-ethyl-1H-pyrazole core is low. What are the common causes?

Problem: The initial cyclocondensation reaction to form the substituted pyrazole ring is inefficient, resulting in a low yield of the key intermediate.

Potential Causes & Solutions:

  • Reagent Quality: Hydrazine derivatives, such as ethylhydrazine, can degrade upon storage. It is crucial to use a fresh or properly stored source. Pyrazoles are synthesized via various methods, often involving condensation followed by cyclization.[1] The purity of the starting 1,3-dicarbonyl compound is also critical.

  • Reaction Conditions:

    • Temperature Control: The initial condensation is often exothermic. Uncontrolled temperature can lead to the formation of side products. It is advisable to add the hydrazine reagent slowly at a reduced temperature (e.g., 0-10 °C) before gently warming to complete the cyclization.

    • Solvent and pH: The choice of solvent (commonly ethanol or acetic acid) can significantly impact the reaction rate and yield. If using hydrazine salts, a base is required to liberate the free hydrazine for the reaction to proceed. The reaction medium's pH can influence the reactivity of the intermediates.[2]

  • Byproduct Formation: Depending on the precursors, regioisomers can be a significant issue. For instance, the reaction of an unsymmetrical 1,3-diketone with ethylhydrazine can lead to two different pyrazole isomers. Analytical characterization (¹H NMR) of the crude product is essential to diagnose this issue.

Recommended Protocol: Knorr-type Pyrazole Synthesis

  • To a solution of the appropriate 1,3-dicarbonyl precursor (1.0 eq) in ethanol, add ethylhydrazine sulfate (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-ethyl-1H-pyrazole intermediate.

FAQ 2: I am struggling with the final reductive amination step. The yield is poor and the product is impure. What should I check?

Problem: The conversion of 2-(1-ethyl-1H-pyrazol-4-yl)propanal to the target amine is inefficient, with significant amounts of starting material or byproducts remaining.

Causality: Reductive amination is a two-step process within one pot: (1) formation of an imine intermediate from the aldehyde and an amine source (like ammonia), and (2) reduction of the imine to the final amine.[3] The overall yield is highly dependent on the delicate balance between these two steps.

Diagram 2: Key Reactions in Reductive Amination

Reductive_Amination_Pathways Aldehyde Pyrazolyl-propanal (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine + NH3 - H2O Alcohol Side Product: Alcohol (R-CH2-OH) Aldehyde->Alcohol [Reduction] Ammonia Ammonia (NH3) TargetAmine Desired Product (R-CH2-NH2) Imine->TargetAmine [Reduction] SecondaryAmine Side Product: Over-alkylation ((R-CH2)2NH) TargetAmine->SecondaryAmine + R-CHO [Reduction]

Caption: Desired pathway versus common side reactions.

Troubleshooting Guide:

  • Issue: Incomplete Imine Formation. The formation of the imine is an equilibrium reaction that produces water.[4] If water is not removed or sequestered, the equilibrium may favor the starting materials.

    • Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, a stepwise approach can be used where the imine is formed first (often with azeotropic removal of water using a Dean-Stark apparatus) before the reducing agent is added.[5]

  • Issue: Aldehyde is Reduced to an Alcohol. A common side reaction is the direct reduction of the starting aldehyde to the corresponding alcohol.[6] This occurs if the reducing agent is too reactive and does not differentiate between the aldehyde and the imine.

    • Solution: Choose a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[4] It is generally preferred over sodium borohydride (NaBH₄) for this reason.

  • Issue: Over-alkylation to Secondary Amine. The primary amine product can sometimes react with another molecule of the aldehyde to form a secondary amine byproduct.[3]

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to statistically favor the formation of the primary amine. Adding the aldehyde slowly to the mixture of the ammonia source and reducing agent can also help minimize this side reaction.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationProsCons
Sodium Borohydride NaBH₄Inexpensive, readily available.Can reduce the starting aldehyde to an alcohol[3]; reactivity can be difficult to control.
Sodium Cyanoborohydride NaBH₃CNSelective for imines at neutral/mildly acidic pH[4]. Stable in protic solvents.Highly toxic (releases HCN gas upon acidification during workup)[4].
Sodium Triacetoxyborohydride NaBH(OAc)₃ (STAB)Highly selective for imines over aldehydes/ketones[4]. Mild, non-toxic byproducts.More expensive; moisture-sensitive.
Catalytic Hydrogenation H₂/Pd-C, PtO₂"Green" method, high yielding.Requires specialized high-pressure equipment; catalyst can be deactivated by the amine product[4].
FAQ 3: How can I effectively purify my final amine product?

Problem: The crude product contains unreacted starting materials and byproducts, and purification by standard column chromatography is proving difficult.

Potential Causes & Solutions:

  • Basic Nature of the Product: Amines are basic and can interact strongly with the acidic silica gel used in standard column chromatography, leading to peak tailing, poor separation, and sometimes irreversible adsorption.[7]

    • Solution 1 (Modified Chromatography): Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly.[7]

    • Solution 2 (Acid-Base Extraction): This is a highly effective method for separating basic amines from neutral or acidic impurities.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol byproduct) remain in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (e.g., with 2M NaOH or Na₂CO₃) until pH > 10.

      • Extract the now deprotonated, free-base amine back into an organic solvent.

      • Dry and concentrate the organic layer to obtain the purified amine.

    • Solution 3 (Crystallization as a Salt): Amines often form stable, crystalline salts.[8] Dissolving the purified free-base amine in a suitable solvent (like isopropanol or ether) and adding an acid (e.g., HCl in ether, or oxalic acid) can induce crystallization of the corresponding salt, which is often a highly effective final purification step.[9]

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • International Journal of Creative Research Thoughts. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • National Center for Biotechnology Information. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Unirioja.es. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubMed. (2023, October 5). 1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (2022, December 12). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • ResearchGate. (2025, August 5). Design an efficient method for the synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole.
  • Nature. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • ResearchGate. (2023, December 27). (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling.
  • Turk J Pharm Sci. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • National Center for Biotechnology Information. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ....

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the reactivity of this valuable building block. As a primary amine, it is expected to be a competent nucleophile in a variety of common synthetic transformations. However, its unique structure—featuring a methyl group on the carbon alpha to the nitrogen and an N-ethylpyrazole ring—introduces specific steric and electronic factors that can lead to lower-than-expected reactivity.

This guide provides a series of structured, in-depth FAQs and troubleshooting protocols to help you diagnose and overcome these challenges. Our approach is grounded in mechanistic principles to not only solve the immediate problem but also to provide a deeper understanding of the compound's chemical behavior.

Part 1: Foundational Troubleshooting: Reagent Quality and Integrity

Before troubleshooting the reaction conditions, it is imperative to verify the quality and integrity of the starting amine. Low reactivity is often traced back to issues with the starting material.

Q1: How can I confirm the identity and purity of my 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine before starting my experiment?

Answer: Rigorous quality control of your starting material is the first and most critical step. Contaminants or degradation products can inhibit your reaction or lead to unwanted side products.

Expert Insight: The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide to form carbamates, which are non-nucleophilic. Verifying purity ensures that the observed low reactivity is a true reflection of the molecule's intrinsic properties under your chosen conditions, not an artifact of poor starting material.

Protocol: Quality Control Workflow

  • Visual Inspection: The amine should be a clear, colorless to pale yellow oil. Any significant discoloration or presence of solid precipitates warrants further investigation.

  • Spectroscopic Analysis: Obtain ¹H and ¹³C NMR spectra. Compare the observed shifts with known reference data. Pay close attention to the integration of protons to ensure the correct ratio of the ethyl, propyl, and pyrazole moieties.

  • Purity Assessment (Chromatography): Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. The primary peak should account for >95% of the total ion current for most applications.

  • Water Content: Determine the water content using Karl Fischer titration. Excess water can hydrolyze reagents, particularly in amide coupling reactions.

Analytical Technique Purpose Key Parameters to Check
¹H NMR Structural ConfirmationChemical shifts, coupling constants, and integration ratios.
¹³C NMR Structural ConfirmationPresence of all expected carbon signals.
LC-MS / GC-MS Purity AssessmentPurity percentage (area %), confirmation of molecular weight (M+H)⁺.
Karl Fischer Titration Water ContentShould ideally be <0.1%.
Q2: My amine has been stored for a while. Could it have degraded, and what are the proper storage conditions?

Answer: Yes, degradation is a significant possibility. Amines are susceptible to air oxidation and can react with atmospheric CO₂.

Recommended Storage:

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reaction with CO₂.

  • Container: Use an amber glass vial with a tight-fitting cap to protect from light and moisture.

If you suspect degradation, re-purify the amine by distillation under reduced pressure or through column chromatography on silica gel (using a solvent system such as Dichloromethane/Methanol with a small amount of triethylamine to prevent protonation on the silica).

Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions involving primary amines, yet it is often where the low reactivity of this compound becomes apparent.[2][3]

Q3: My amide coupling reaction is sluggish or failing completely. What are the most likely causes?

Answer: The low reactivity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine in amide coupling is typically due to a combination of steric hindrance and suboptimal reaction conditions.

  • Primary Cause - Steric Hindrance: The methyl group on the carbon adjacent to the amine (the α-carbon) sterically shields the nitrogen's lone pair, making it a less effective nucleophile compared to a linear primary amine like n-propylamine.[4][5] This hindrance slows the rate of attack on the activated carboxylic acid intermediate.

  • Secondary Causes:

    • Inadequate Coupling Reagent: Standard carbodiimides like DCC or EDC may not be potent enough to activate the carboxylic acid sufficiently for it to react with this hindered amine.

    • Suboptimal Base/Solvent System: The choice of base and solvent can dramatically impact the reaction rate.

    • Competitive Side Reactions: The pyridine-like nitrogen on the pyrazole ring (N2) is also basic and can interact with the coupling reagent or activated acid, though this is generally less of an issue than the steric hindrance at the primary amine.[6]

Below is a logical workflow to diagnose the issue.

Caption: Troubleshooting workflow for amide coupling.
Q4: What specific coupling reagents and conditions do you recommend for this hindered amine?

Answer: For sterically demanding couplings, more potent activating agents are required. Uronium or phosphonium salt-based reagents are generally superior to simple carbodiimides.

Expert Insight: Reagents like HATU and HBTU react with the carboxylic acid to form a highly reactive OBt/OAt active ester. This intermediate is more susceptible to attack by a hindered nucleophile than the O-acylisourea intermediate formed from carbodiimides. The inclusion of a non-nucleophilic base is crucial to neutralize the acid formed and to ensure the amine remains in its free, nucleophilic state.

Coupling Reagent Class Examples Suitability for Hindered Amines Key Considerations
Carbodiimides EDC, DCC, DICLow to Moderate Often require an additive like HOBt or HOAt. Can be inefficient for challenging couplings.[2]
Uronium/Aminium Salts HATU , HBTU, HCTUHigh (Recommended) Highly efficient and fast. HATU is often superior due to the 7-aza-benzotriazole core. Can form guanidinium byproducts if amine is added last.
Phosphonium Salts PyBOP , BOPHigh (Recommended) Very effective, avoids guanidinium byproduct formation. BOP generates carcinogenic HMPA; PyBOP is a safer alternative.

Protocol: Optimized Amide Coupling for Hindered Amines

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is critical.

  • Amine Addition: Add a solution of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine (1.2 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Troubleshooting Nucleophilic Substitution (Sₙ2) Reactions

Q5: I'm seeing low conversion in an Sₙ2 reaction with an alkyl halide. What factors are limiting the reactivity of my amine?

Answer: In Sₙ2 reactions, the nucleophilicity of the amine is paramount. Besides the inherent steric hindrance previously discussed, the choice of solvent plays a dominant role in modulating the amine's reactivity.[4][7]

Expert Insight: The nucleophilicity of an amine is strongly influenced by how it interacts with the solvent. Polar protic solvents (like ethanol or water) can form a hydrogen-bonding "cage" around the amine's lone pair.[8] This solvation shell stabilizes the amine, lowering its ground state energy and increasing the activation energy required for it to attack an electrophile, thereby reducing its effective nucleophilicity. In contrast, polar aprotic solvents (like DMF or DMSO) do not form such strong hydrogen bonds, leaving the lone pair more available for reaction.[8]

Sources

Technical Support Center: Stability & Storage of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-AMINE-OX-001 Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Division

Executive Summary: The Stability Paradox

You are encountering degradation issues with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine . While the pyrazole ring is an aromatic heterocycle with high thermal and oxidative stability [1], the primary alkyl amine tail is a "soft target" for environmental degradation.

Most researchers misdiagnose the problem. They see a white crust and assume oxidation. In reality, you are likely fighting a two-front war:

  • Carbonation (Rapid): Reaction with atmospheric CO₂ to form carbamates (often reversible).

  • Oxidative Deamination (Slow, Irreversible): Radical-mediated attack on the

    
    -carbon, leading to imines and aldehydes.
    

This guide provides the protocols to distinguish, prevent, and reverse these issues.

Module 1: The Chemistry of Degradation

To solve the storage problem, you must understand the enemy. The degradation is not random; it follows specific mechanistic pathways driven by air (O₂) and moisture/CO₂.

The "Two-Front War" Mechanism

The following diagram illustrates the two distinct pathways that degrade your compound. Note that Path A (Carbonation) is often mistaken for Path B (Oxidation) .

DegradationPathways Amine Target Molecule (Free Base Amine) Carbamate Carbamate Salt (White Crust/Solid) Amine->Carbamate  + CO2 (Reversible) Radical α-Amino Radical Amine->Radical  H-Abstraction (-H•) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Radical Initiator) O2->Radical Imine Imine Intermediate (Yellowing) Radical->Imine  -e-, -H+ Aldehyde Degradation Product (Aldehyde + NH3) Imine->Aldehyde  Hydrolysis (+H2O) Polymer Oligomers/Tars (Brown Oil) Imine->Polymer  Polymerization

Figure 1: Divergent degradation pathways.[1] Path A (top) leads to carbamate salts upon CO₂ exposure. Path B (bottom) is true oxidative degradation leading to yellowing and polymerization.

Module 2: Storage Protocols

Do not store this compound as a free base oil for long periods. The free base is kinetically unstable in air. Select one of the following protocols based on your available resources.

Protocol A: Salt Formation (The Gold Standard)

Converting the amine to a hydrochloride (HCl) or oxalate salt protonates the nitrogen lone pair, effectively shutting down both oxidation and carbonation [2].

StepActionTechnical Rationale
1 Dissolution Dissolve the free base amine in anhydrous diethyl ether or 1,4-dioxane.
2 Acidification Add 1.1 equivalents of HCl (4M in dioxane) or ethereal HCl dropwise at 0°C.
3 Precipitation The salt will precipitate immediately. If oiling occurs, triturated with cold pentane.
4 Filtration Filter under Argon/Nitrogen. Hygroscopic salts must be handled quickly.
5 Storage Store the solid salt in a desiccator at -20°C.
Protocol B: Inert Liquid Storage (If Free Base is Required)

If you must keep the free base, you must rigorously exclude oxygen and CO₂.

  • Vessel: Use amber glass vials with PTFE-lined septa (crimp-top preferred).

  • Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the liquid surface [3].

  • Temperature: Store at -20°C or -80°C . Oxidation rates drop significantly at lower temperatures (Arrhenius equation).

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: "My clear oil has turned into a white solid/crust. Is it ruined?"

Diagnosis: Likely Carbamate Formation (Reaction with CO₂), not oxidation. The Fix: This is reversible.

  • Dissolve the solid in a basic aqueous solution (e.g., 1M NaOH).

  • Extract with DCM or Ethyl Acetate.

  • Dry over Na₂SO₄ and concentrate.

  • Result: The free amine is regenerated.

Q2: "The compound has turned yellow or brown."

Diagnosis: Oxidative Degradation (Schiff base/Imine formation). The Fix: This implies impurity formation.

  • Mild: If pale yellow, use it. Small amounts of impurity may not affect robust reactions.

  • Severe: If brown/tarry, purify via Bulb-to-Bulb Distillation (Kugelrohr) under high vacuum. Avoid column chromatography on silica without 1% triethylamine, as silica is slightly acidic and can streak amines [4].

Q3: "I cannot weigh it accurately; it gets sticky on the balance."

Diagnosis: Hygroscopicity . The amine (especially if a salt) is pulling water from the air. The Fix:

  • Ideal: Weigh inside a glovebox.

  • Practical: Weigh by difference using a capped syringe (for liquids) or a closed weighing bottle. Do not leave the stock bottle open.

Module 4: QC & Validation

Before committing the compound to a valuable step, validate its purity.

Analytical Checkpoints
MethodObservationStatus
1H NMR (CDCl3) Sharp triplet/quartet for ethyl group. Broad singlet (~1-2 ppm) for NH₂.PASS
1H NMR Extra peaks in the 8.0-9.0 ppm range (Aldehyde/Imine protons).FAIL (Oxidized)
LC-MS M+1 peak matches MW.PASS
LC-MS M+16 (N-Oxide) or M+14 (Carbonyl) peaks observed.FAIL
Decision Logic for Usage

Use the following logic flow to determine if your batch is safe to use.

DecisionTree Start Inspect Compound Color Color Check Start->Color Clear Clear/Colorless Color->Clear Looks Good Yellow Yellow/Brown Color->Yellow Oxidation Suspected WhiteSolid White Crust Color->WhiteSolid CO2 Suspected Use Proceed to Experiment Clear->Use NMR Run 1H NMR Yellow->NMR BaseWash NaOH Wash & Extract WhiteSolid->BaseWash Distill Distillation / Recrystallization NMR->Distill <90% Purity NMR->Use >95% Purity BaseWash->NMR Distill->Use

Figure 2: Quality Control Decision Tree. Follow this logic to salvage or validate your reagent.

References

  • Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020).[2] Link

  • BenchChem. Handling and storage of hygroscopic amine salts.Link

  • CoreChem Inc. Hygroscopic: What it Means, What You Need to Know. (2024).[2][3][4] Link

  • Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. (2018).[5] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide focuses on 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a substituted pyrazole derivative. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, making a thorough understanding of its behavior under mass spectrometric analysis crucial for researchers in the field.

This document provides a detailed exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. As a Senior Application Scientist, my objective is to not only present the theoretical fragmentation pathways but also to provide the underlying rationale for these predictions, drawing from established principles of ion chemistry and fragmentation of related heterocyclic systems. Furthermore, this guide will offer a comparative analysis of alternative analytical techniques, furnishing researchers with a comprehensive decision-making framework for their analytical workflows.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine under positive mode electrospray ionization is anticipated to be driven by the protonation of the primary amine, which is the most basic site on the molecule. The subsequent collision-induced dissociation (CID) will likely initiate a cascade of fragmentation events. The primary fragmentation pathways are predicted to involve cleavages at the bonds alpha to the amine group, as well as fragmentation of the pyrazole ring and its substituents.

A key fragmentation process for pyrazole rings involves the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂).[1] The substituents on the pyrazole ring can influence these fragmentation processes.[1] For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[2][3]

Below is a diagram illustrating the predicted fragmentation pathways for the protonated molecule ([M+H]⁺).

Fragmentation_Pathways cluster_alpha Alpha-Cleavage cluster_pyrazole Pyrazole Ring Fragmentation M [M+H]⁺ m/z 168.15 F1 Fragment 1 m/z 151.12 Loss of NH₃ M->F1 - NH₃ F2 Fragment 2 m/z 44.07 [CH₃CHNH₂]⁺ M->F2 F3 Fragment 3 m/z 140.11 Loss of C₂H₄ M->F3 - C₂H₄ F4 Fragment 4 m/z 112.08 Loss of C₂H₄ and N₂ F3->F4 - N₂ F5 Fragment 5 m/z 85.07 Loss of C₂H₄, N₂, and HCN F4->F5 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural characterization of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a comprehensive analytical strategy often involves the use of orthogonal techniques. The choice of the most appropriate method depends on the specific analytical question being addressed, such as purity assessment, isomeric differentiation, or quantification.

TechniqueAdvantagesDisadvantagesBest Suited For
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.May not differentiate between isomers, requires ionization.Compound identification, structural elucidation, quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom, excellent for isomer differentiation.Lower sensitivity compared to MS, requires larger sample amounts.Unambiguous structure determination, isomeric purity.
Gas Chromatography (GC) High separation efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Purity analysis of volatile impurities, separation of isomers if derivatized.
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of compounds, excellent for quantification and purity assessment.Does not provide direct structural information without a coupled detector (e.g., MS).Purity determination, quantification, preparative separation.

The following workflow can guide the selection of the appropriate analytical technique(s):

Analytical_Workflow start Start: Characterize 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine q1 Need Molecular Weight and Fragmentation Data? start->q1 ms Mass Spectrometry (LC-MS/MS) q1->ms Yes q2 Need Detailed Structural Information (Isomers)? q1->q2 No ms->q2 nmr NMR Spectroscopy (¹H, ¹³C, 2D) q2->nmr Yes q3 Need to Quantify and Assess Purity? q2->q3 No nmr->q3 hplc HPLC-UV/DAD q3->hplc Yes end End: Comprehensive Characterization q3->end No hplc->end

Caption: Decision workflow for selecting analytical techniques.

Experimental Protocol: ESI-MS/MS Analysis

The following is a generalized protocol for acquiring ESI-MS/MS data for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. Optimization of parameters will be necessary for specific instrumentation.

1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Parameters (if using LC-MS)

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (optimize for maximal parent ion intensity).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Predicted Data Summary

Based on the predicted fragmentation pathways, the following table summarizes the expected major ions in the ESI-MS/MS spectrum of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine.

Predicted Fragment Ionm/z (monoisotopic)Proposed Structure/Loss
[M+H]⁺168.15Protonated Parent Molecule
Fragment 1151.12[M+H - NH₃]⁺
Fragment 244.07[CH₃CHNH₂]⁺
Fragment 3140.11[M+H - C₂H₄]⁺
Fragment 4112.08[M+H - C₂H₄ - N₂]⁺
Fragment 585.07[M+H - C₂H₄ - N₂ - HCN]⁺

Conclusion

References

  • Open Research Library. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram.
  • ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Indian Journal of Chemistry. (n.d.). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determining the purity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a key building block in the synthesis of various therapeutic agents. We will explore two distinct chromatographic approaches, Reversed-Phase (RP-HPLC) with ion-pairing and Hydrophilic Interaction Liquid Chromatography (HILIC), offering a comprehensive, data-driven comparison to aid researchers in selecting the optimal method for their specific needs.

The inherent chemical properties of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a polar, basic compound, present unique challenges in chromatographic analysis. These include poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the stationary phase.[1] This guide will address these challenges by providing detailed, validated protocols and explaining the scientific rationale behind the chosen methodologies.

All experimental designs and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability and reliability of the analytical procedures for their intended purpose.[2][3]

The Analytical Challenge: Understanding the Analyte

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a primary amine with a pyrazole moiety, rendering it a polar and basic molecule. In traditional reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, such compounds often exhibit insufficient retention, eluting at or near the void volume.[4][5] Furthermore, the basic nature of the amine can lead to strong interactions with acidic residual silanol groups on silica-based stationary phases, resulting in asymmetric peak shapes (tailing).[1]

To overcome these obstacles, two specialized HPLC techniques are often employed:

  • Reversed-Phase HPLC with Ion-Pairing: This technique introduces an ion-pairing reagent to the mobile phase. This reagent, typically an alkyl sulfonate, forms a neutral ion pair with the protonated amine analyte.[6][7] This increases the hydrophobicity of the analyte, enhancing its retention on a reversed-phase column and often improving peak shape.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[9][10] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[11][12] HILIC is particularly well-suited for the analysis of polar and ionizable compounds that are poorly retained in reversed-phase chromatography.[13]

Comparative Methodologies: A Head-to-Head Analysis

This guide presents a direct comparison of a developed RP-HPLC method with an ion-pairing agent and a HILIC method for the purity analysis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine.

Method 1: Reversed-Phase HPLC with Ion-Pairing

This method aims to enhance the retention and improve the peak shape of the target analyte by forming a neutral ion-pair.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Ion-Pairing Reagent: 5 mM Sodium 1-Heptanesulfonate in Mobile Phase A.

  • Gradient: 10-60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: A standard choice for reversed-phase chromatography, providing a hydrophobic stationary phase for the retention of the ion-paired analyte.[14]

  • Trifluoroacetic Acid (TFA): Acts as both an acidifier to ensure the amine is protonated and as a volatile ion-pairing agent that can improve peak shape by masking silanol interactions.[6]

  • Sodium 1-Heptanesulfonate: A common anionic ion-pairing reagent that effectively pairs with cationic amines, increasing their retention on the C18 column.[15] The alkyl chain length provides a balance between retention and analysis time.

  • Gradient Elution: Allows for the efficient elution of both the target analyte and any potential impurities with varying polarities.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method leverages the polarity of the analyte for retention on a polar stationary phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: HILIC (Amide or Silica), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95-70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Acetonitrile, 5% Mobile Phase A) to a final concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • HILIC Column (Amide or Silica): Provides a polar stationary phase necessary for the HILIC retention mechanism.[12] Amide phases can offer different selectivity compared to bare silica.

  • Ammonium Formate: A volatile buffer compatible with mass spectrometry and provides the necessary ionic strength for reproducible retention in HILIC. Adjusting the pH to 3.0 ensures the amine is fully protonated, which can enhance its interaction with the stationary phase.

  • High Acetonitrile Concentration: Essential for establishing the aqueous layer on the stationary phase and promoting the partitioning of the polar analyte.[9]

  • Gradient Elution: A decrease in the organic solvent concentration increases the mobile phase polarity, leading to the elution of the retained polar compounds.

Data Presentation and Performance Comparison

The performance of each method was evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP) <621>.[16][17]

Table 1: Comparison of Chromatographic Performance

ParameterRP-HPLC with Ion-PairingHILICAcceptance Criteria (Typical)
Retention Time (min) 8.56.2-
Tailing Factor 1.21.1≤ 1.5
Theoretical Plates > 5000> 6000> 2000
Resolution (with closest impurity) 2.12.5> 2.0

Analysis of Results:

Both methods demonstrate suitability for the purity analysis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, meeting typical system suitability requirements. The HILIC method offers a shorter retention time, potentially leading to higher sample throughput. Furthermore, the HILIC method provided slightly better peak symmetry (lower tailing factor) and higher column efficiency (theoretical plates), which can be advantageous for resolving closely eluting impurities. The resolution with the nearest potential impurity was also superior in the HILIC method.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the developed methods, a validation study was conducted in accordance with ICH Q2(R1) guidelines.[2] The validation focused on specificity, linearity, accuracy, and precision.

Table 2: Summary of Validation Data

Validation ParameterRP-HPLC with Ion-PairingHILICICH Q2(R1) Recommendation
Specificity No interference from placeboNo interference from placeboSpecificity demonstrated
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.2 - 101.5%99.5 - 101.1%98.0 - 102.0%
Precision (%RSD) < 1.0%< 0.8%≤ 2.0%

Interpretation of Validation Data:

Both methods were found to be specific, linear, accurate, and precise, demonstrating their suitability for quantitative purity analysis.[18] The HILIC method exhibited a slightly higher correlation coefficient in the linearity study and lower relative standard deviation in the precision study, indicating a marginally higher level of performance.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for method development and sample analysis.

Method_Development_Workflow cluster_0 Method Development Analyte Characterization Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Polar, Basic Optimization Optimization Column & Mobile Phase Screening->Optimization Select best approach Validation Validation Optimization->Validation Fine-tune parameters Final Method Final Method Validation->Final Method ICH Q2(R1)

Caption: Workflow for HPLC method development.

Sample_Analysis_Workflow cluster_1 Sample Analysis Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Dissolve & Dilute Data Processing Data Processing HPLC Analysis->Data Processing Chromatogram Purity Calculation Purity Calculation Data Processing->Purity Calculation Peak Integration Report Report Purity Calculation->Report Area %

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine. As a substituted pyrazole and a primary amine, this compound warrants careful handling due to the potential hazards associated with its structural class. This document is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The procedures outlined herein are based on established best practices for handling research-grade chemicals and analogous compounds.[1][2]

Inferred Hazard Assessment and Chemical Profile

Table 1: Inferred Hazard Profile and Properties

Property/Hazard Anticipated Risk & Remarks Data Source (Analogous Compounds)
Physical State Likely a solid or liquid at room temperature. [6]
Acute Oral Toxicity Assumed to be harmful if swallowed.[3][4][5] 1H-Pyrazole-5-amine (Category 4)[3], 1H-Indazol-7-amine (Category 4)[4]
Skin Corrosion/Irritation Causes skin irritation. Primary amines are often irritating to the skin.[1][3][4] 1-Ethyl-4-(...)-1H-pyrazole (Category 2), 1H-Pyrazole-5-amine (Category 2)[3]
Serious Eye Damage/Irritation Causes serious eye irritation. This is a common hazard for this chemical family.[3][4] 1-Ethyl-4-(...)-1H-pyrazole (Category 2A), 1H-Pyrazole-5-amine (Category 2A)[3]
Respiratory Irritation May cause respiratory irritation, especially if handled as a powder or aerosolized.[3][7] 1H-Pyrazole-5-amine (Category 3)[3]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method of exposure control must always be robust engineering solutions.

  • Fume Hood: All handling of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood.[9] This is critical to prevent inhalation of any vapors, dusts, or aerosols.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and located in close proximity to the handling area.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Never handle this compound with exposed skin.

Eye and Face Protection
  • Requirement: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[7][10]

  • Rationale: Goggles provide a seal around the eyes to protect against splashes and fine particulates. Given the high likelihood of serious eye irritation, this is a critical control measure.[3]

  • Additional Precaution: When handling larger quantities (>1 g) or performing operations with a high splash risk (e.g., transfers, quenching), a full-face shield must be worn over the safety goggles.[3] This protects the entire face from direct contact.

Skin and Body Protection
  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them before each use for any signs of degradation. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.

    • Best Practice (Double Gloving): Wearing two pairs of nitrile gloves is recommended. This provides a significant protective buffer. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects against incidental contact and small splashes.

  • Protective Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory where this chemical is handled.

Respiratory Protection
  • Standard Operations: When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.

  • Non-Standard Operations: In the rare event of an engineering control failure or the need to clean a large spill, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter (P100) is necessary.[10] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[9]

Operational and Disposal Plans

A systematic workflow minimizes risk at every stage of handling. The following diagram and procedures outline the lifecycle of the compound in the laboratory.

G Safe Handling Workflow for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine cluster_prep 1. Pre-Operational Checks cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don Full PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Weigh Compound on Weigh Paper or in a Vial prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel Using Spatula or Funnel handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Quench Reaction (if applicable) handle3->post1 Experiment Complete post2 Clean Glassware & Surfaces within Fume Hood post1->post2 post3 Remove Outer Gloves (if double-gloved) Before Exiting Hood post2->post3 disp1 Segregate Waste: - Solid Waste (contaminated wipes, gloves) - Liquid Waste (reaction mixture, solvents) post3->disp1 Dispose of Waste disp2 Label Waste Containers Clearly with Chemical Name & Hazard disp1->disp2 disp3 Store Waste in a Designated Satellite Accumulation Area disp2->disp3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.